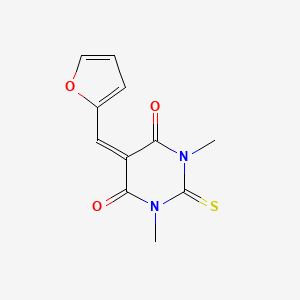
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as FDP or Furapromidum, is a heterocyclic organic compound with a pyrimidine ring structure. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. Specifically, 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of thymidine phosphorylase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects on various systems in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad spectrum of biological activity, which makes it a useful tool for studying various cellular processes. However, its potency and potential toxicity also make it a challenging compound to work with, and caution must be taken when handling and using it in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a tool for studying various biological processes. Additionally, the development of new synthetic methods for 5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could lead to the discovery of new compounds with even greater biological activity and potential therapeutic value.
Synthesemethoden
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of 2-furaldehyde with ammonium thiocyanate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-(2-furylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Eigenschaften
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-16-7)10(15)13(2)11(12)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBBMCEDYTEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)